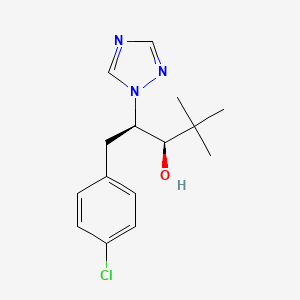

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

Übersicht

Beschreibung

Paclobutrazol is a synthetic plant growth regulator belonging to the triazole family. Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol. Paclobutrazol is widely used in agriculture to inhibit gibberellin biosynthesis, which results in reduced internodal growth, increased root growth, early fruit set, and increased seed set in various plants .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Paclobutrazol umfasst mehrere Schritte:

Aldol-Kondensation: 4-Chlorbenzaldehyd und Pinacolon unterliegen einer Aldol-Kondensation, um ein Chalkon zu bilden.

Hydrierung: Das Chalkon wird unter Verwendung von Raney-Nickel als Katalysator hydriert, um ein substituiertes Keton zu erzeugen.

Bromierung: Das substituierte Keton wird bromiert.

Nucleophile Substitution: Die bromierte Verbindung wird mit dem Natriumsalz von 1,2,4-Triazol behandelt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Paclobutrazol folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Das Verfahren umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Paclobutrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Paclobutrazol kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung wird durch eine Reduktionsreaktion synthetisiert.

Substitution: Das bromierte Zwischenprodukt unterliegt einer nucleophilen Substitution mit 1,2,4-Triazol.

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Natriumborhydrid in kaltem Methanol wird häufig verwendet.

Substitution: Natriumsalz von 1,2,4-Triazol wird für die nucleophile Substitution verwendet.

Hauptprodukte:

Oxidation: Erzeugt oxidierte Derivate von Paclobutrazol.

Reduktion: Erzeugt Paclobutrazol mit hoher diastereomerer Reinheit.

Substitution: Bildet Paclobutrazol aus dem bromierten Zwischenprodukt.

Wissenschaftliche Forschungsanwendungen

Paclobutrazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Landwirtschaft: Wird zur Regulierung des Pflanzenwachstums, zur Verbesserung der Ernteerträge und zur Steigerung der Stresstoleranz eingesetzt.

Biologie: Wird auf seine Auswirkungen auf die Pflanzenhormonkonzentrationen untersucht, einschließlich Gibberelline, Abscisinsäure und Cytokinine.

5. Wirkmechanismus

Paclobutrazol übt seine Wirkungen durch Hemmung der Gibberellinsynthese aus. Es hemmt spezifisch das Enzym ent-Kauren-Oxidase, das die Oxidation von ent-Kauren zu ent-Kaurensäure im Gibberellin-Biosyntheseweg katalysiert. Diese Hemmung führt zu reduzierten Gibberellinspiegeln, was zu kürzeren Internodien, erhöhtem Wurzelwachstum und verbesserter Stresstoleranz führt. Darüber hinaus erhöht Paclobutrazol die Spiegel von Abscisinsäure und Cytokinen, was zusätzlich zu seinen wachstumsregulierenden Eigenschaften beiträgt .

Wirkmechanismus

Paclobutrazol exerts its effects by inhibiting gibberellin biosynthesis. It specifically inhibits the enzyme ent-kaurene oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthetic pathway. This inhibition leads to reduced gibberellin levels, resulting in shorter internodes, increased root growth, and enhanced stress tolerance. Additionally, paclobutrazol increases the levels of abscisic acid and cytokinins, further contributing to its growth-regulating properties .

Vergleich Mit ähnlichen Verbindungen

Paclobutrazol ist unter den Pflanzenwachstumsregulatoren einzigartig aufgrund seiner spezifischen Hemmung der Gibberellinsynthese und seiner breitbandartigen Antimykotika-Eigenschaften. Ähnliche Verbindungen umfassen:

Uniconazol: Eine weitere Triazolverbindung mit ähnlichen wachstumsregulierenden Eigenschaften, jedoch mit einer anderen chemischen Struktur.

Flurprimidol: Ein pyrimidinbasierter Wachstumsregulator, der ebenfalls die Gibberellinsynthese hemmt.

Daminozid: Ein Wachstumsregulator, der die Gibberellin- und Auxinsynthese hemmt, aber einen anderen Wirkmechanismus hat

Paclobutrazol zeichnet sich durch seine hohe Wirksamkeit, niedrigen Applikationsraten und seine Doppelfunktion als Wachstumsregulator und Fungizid aus.

Biologische Aktivität

The compound (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol , commonly known as Paclobutrazol , is a synthetic plant growth regulator belonging to the triazole family. It is primarily used in agriculture for its ability to inhibit gibberellin biosynthesis, which leads to reduced internodal growth and enhanced root development. This article explores its biological activity, including its mechanisms of action, effects on plant physiology, and potential applications in agriculture and horticulture.

- IUPAC Name : (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

- Molecular Weight : 293.79 g/mol

- CAS Number : 82336-55-8

Paclobutrazol functions by inhibiting the enzyme gibberellin 20-oxidase , which is crucial for gibberellin biosynthesis. This inhibition results in:

- Reduced Stem Elongation : Plants treated with Paclobutrazol exhibit shorter stems due to decreased cell elongation.

- Increased Root Growth : Enhanced root systems improve nutrient uptake.

- Altered Reproductive Development : Early fruit set and increased seed set are observed in various crops.

Table 1: Summary of Mechanisms

| Mechanism | Effect on Plants |

|---|---|

| Gibberellin Inhibition | Reduced stem elongation |

| Root Growth Enhancement | Increased root biomass |

| Fruit Development | Early fruit set and increased yield |

Case Study 1: Effects on Tomato Plants

A study conducted on tomato plants demonstrated that application of Paclobutrazol significantly reduced plant height while increasing fruit yield. The treated plants showed a 30% increase in fruit weight compared to untreated controls. This was attributed to improved root development and nutrient absorption.

Case Study 2: Impact on Ornamental Plants

Research on ornamental plants indicated that Paclobutrazol effectively controlled excessive growth. For instance, chrysanthemum cultivars treated with Paclobutrazol maintained compact growth forms without compromising flower quality.

Environmental Impact and Safety

While Paclobutrazol is effective as a growth regulator, its environmental impact has been studied extensively. It has been classified as having moderate toxicity to aquatic organisms. Therefore, careful management practices are recommended to minimize runoff into water bodies.

Table 2: Toxicity Profile

| Organism Type | Toxicity Level |

|---|---|

| Aquatic Invertebrates | Moderate |

| Fish | Low to Moderate |

| Birds | Low |

Eigenschaften

IUPAC Name |

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231704 | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82336-55-8, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.